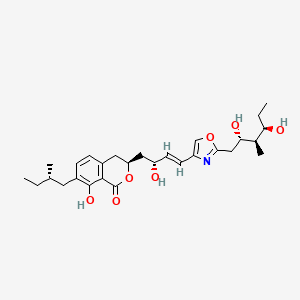
PF-68742
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-68742 is a novel Entry Inhibitor of both CCR5- and CXCR4-Tropic Strains of Human Immunodeficiency Virus Type 1 (HIV-1), Targeting a Novel Site on gp41.
Aplicaciones Científicas De Investigación
HIV-1 Inhibition
PF-68742, a low-molecular-weight human immunodeficiency virus type 1 (HIV-1) inhibitor, has been identified as a potential agent against HIV-1. This compound demonstrates potency against both R5 and X4 isolates in cell-cell fusion and antiviral assays. PF-68742 targets a novel site on gp41, the envelope glycoprotein of HIV-1, thus distinguishing it from other gp120 antagonists and coreceptor binders. Its specific mechanism of action is linked to blocking HIV-1 envelope glycoprotein (Env)-mediated fusion, offering a novel approach for HIV-1 therapies and insights into Env-mediated fusion models (Murray et al., 2010).
Plasma Focus Research
The paper by Soto (2005) discusses plasma focus (PF) research, which is a different scientific area unrelated to PF-68742, but shares the PF abbreviation. This paper provides insights into PF devices' contributions in plasma research and applications in non-destructive tests, substance detection, and material sciences (Soto, 2005).
Propiedades
Nombre del producto |
PF-68742 |
|---|---|
Fórmula molecular |
C28H33FN4O6S |
Peso molecular |
572.6524 |
Nombre IUPAC |
N-((8aS)-1,4-Dioxo-2-(3-(2-oxopyrrolidin-1-yl)propyl)octahydropyrrolo[1,2-a]pyrazin-7-yl)-3-fluoro-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C28H33FN4O6S/c29-21-7-4-10-24(17-21)40(37,38)33(15-16-39-23-8-2-1-3-9-23)22-18-25-28(36)31(20-27(35)32(25)19-22)14-6-13-30-12-5-11-26(30)34/h1-4,7-10,17,22,25H,5-6,11-16,18-20H2/t22?,25-/m0/s1 |
Clave InChI |
OTEHECMHSUBJCW-TUXUZCGSSA-N |
SMILES |
O=S(C1=CC=CC(F)=C1)(N(C(C2)C[C@@](N2C3=O)([H])C(N(CCCN4C(CCC4)=O)C3)=O)CCOC5=CC=CC=C5)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF-68742; PF 68742; PF68742 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



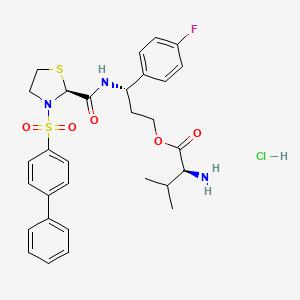
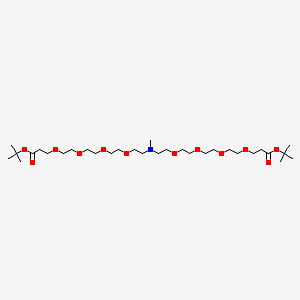
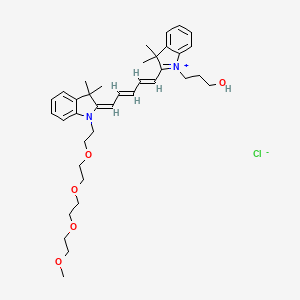
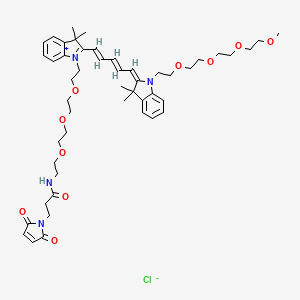
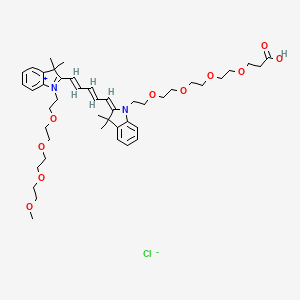

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)
